molecular formula C11H15NO3 B1263617 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid CAS No. 682803-14-1

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Cat. No. B1263617
CAS RN: 682803-14-1
M. Wt: 209.24 g/mol
InChI Key: DFKAWZDMKJDTFC-UHFFFAOYSA-N
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Description

“2-Aminomethyl-3-(4-methoxyphenyl)propionic acid” is a chemical compound with the CAS Number 682803-14-1 and a linear formula of C11H15NO3 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of this compound has been studied in the context of peptide analogues. The incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation .


Chemical Reactions Analysis

The 2-aminomethyl-3-(4-methoxyphenyl)propionic acid containing analogue peptide 3 exhibits a polydisperse microsphere morphology . Moreover, fibrils from peptides 1 and 2 exhibit typical green-gold birefringence upon Congo red (CR) staining and show an amyloid-like morphological resemblance .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.24 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Inhibition of Amyloid Fibril Formation

This compound has been studied for its potential to inhibit the formation of amyloid fibrils, which are associated with various diseases, including Alzheimer’s and rheumatoid arthritis . By incorporating into peptide sequences, it can prevent the self-association that leads to fibril formation, offering a pathway to therapeutic applications.

Proteomics Research

In proteomics, this compound is used to modify peptides and proteins to study their structure and function. It serves as a building block in the synthesis of peptide analogues, aiding in the understanding of protein interactions and stability .

Antioxidant Activity

Derivatives of this compound have shown high antioxidant activity. This property is valuable in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate. Its structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules .

Biomarker for Coffee Consumption

A metabolite of this compound has been identified as a sensitive biomarker for coffee consumption. This application is significant in nutritional studies and for understanding the health effects of coffee intake .

Prostaglandin E2 Production Inhibition

It has been found that certain metabolites of this compound can inhibit the production of prostaglandin E2. This is important in the context of inflammation and pain management, as prostaglandin E2 is a mediator of these physiological processes .

Supramolecular Chemistry

The compound’s ability to form various morphologies, such as polydisperse microspheres, makes it a subject of interest in supramolecular chemistry. Researchers explore its self-assembly properties to create novel materials .

Therapeutic Agent Design

Due to its structural versatility and biological activity, this compound is a candidate for the design of new therapeutic agents. Its role in preventing amyloid fibril formation is particularly promising for the treatment of amyloidosis-related conditions .

Mechanism of Action

The mechanism of action of this compound is related to its ability to inhibit amyloid fibril formation. The Boc-l-Phe-l-Leu-OMe sequence 1, which has sequence identity with the N-terminal AS (6–7) of the non-immunoglobulin amyloid fibril protein AS, self-associates to produce fibrils .

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found at the supplier’s website . It is always recommended to handle chemicals with appropriate safety measures.

Future Directions

The structural analysis of this compound may foster new studies for de novo design and therapeutics . The ability of this compound to inhibit amyloid fibril formation could have implications in the treatment of diseases like rheumatoid arthritis .

properties

IUPAC Name

2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKAWZDMKJDTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640588
Record name 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

CAS RN

682803-14-1
Record name 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid
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